3-[2-(Benzyloxy)phenyl]propanoic acid
Description
3-[2-(Benzyloxy)phenyl]propanoic acid is a substituted propanoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the ortho position of the phenyl ring. The benzyloxy group serves as a common protecting group in organic synthesis, enhancing steric bulk and altering electronic properties. This compound is frequently utilized as an intermediate in the synthesis of complex molecules, such as isoquinoline alkaloids . Its applications span medicinal chemistry, particularly in modulating ABCB1 (P-glycoprotein), a key transporter associated with multidrug resistance in cancer cells .
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUPOUXSWAFTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(benzyloxy)benzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[2-(Benzyloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of phenylpropanoic acid derivatives are heavily influenced by substituents. Below is a comparative table of key analogs:
| Compound Name | Substituents | Solubility (Water) | logP | Key Functional Roles |
|---|---|---|---|---|
| 3-[2-(Benzyloxy)phenyl]propanoic acid | Benzyloxy (C₂ of phenyl) | Low | ~3.5 | ABCB1 modulation, synthetic intermediate |
| 3-[2-(β-D-Glucosyloxy)-4-methoxyphenyl]propanoic acid | Glucosyloxy (C₂), methoxy (C₄) | High | ~1.2 | Enhanced solubility, glycoside activity |
| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Benzodioxole (fused ring), methyl (C₂) | Moderate | ~2.8 | Electron-rich aromatic system |
| 3-(3-Methoxyphenyl)-2-methylpropanoic acid | Methoxy (C₃), methyl (C₂) | Moderate | ~2.5 | Pharmaceutical impurity (e.g., EP standards) |
| 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid | Benzyloxycarbonyl, cyano | Low | ~2.0 | Peptide synthesis, nitrile reactivity |
Key Observations :
- Benzyloxy vs. Glucosyloxy : The glucosyloxy group () significantly increases water solubility due to hydrogen bonding with the sugar moiety, making it suitable for biological applications requiring aqueous compatibility. In contrast, the benzyloxy group enhances lipophilicity (logP ~3.5), favoring membrane permeability .
- Methyl Branches: Addition of a methyl group (e.g., 2-methylpropanoic acid in ) increases steric hindrance, which may reduce metabolic degradation but also limit target engagement .
Biological Activity
3-[2-(Benzyloxy)phenyl]propanoic acid, also known as benzyloxy phenylpropanoic acid, is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- CAS Number : 48179-00-6
- Structure : The compound features a propanoic acid backbone with a benzyloxy group attached to the aromatic ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its carboxylic acid functional group allows for hydrogen bonding and ionic interactions, which can modulate the activity of proteins involved in several biological pathways.
Biological Activities
- Anti-inflammatory Activity : Research indicates that derivatives of phenylpropanoic acids exhibit anti-inflammatory properties. For example, studies have shown that certain compounds in this category can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Hypoglycemic Effects : Some studies have reported that derivatives of this compound can enhance glucose uptake in cells, suggesting potential applications in diabetes management. For instance, compounds with similar structures have demonstrated significant hypoglycemic effects in animal models .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been investigated for its role as an antagonist for specific GPCRs, such as GPR34. Structure-activity relationship (SAR) studies revealed that certain derivatives display potent inhibitory effects on receptor-mediated signaling pathways .
Case Studies and Experimental Data
In Vitro and In Vivo Studies
- In Vitro Studies : Various derivatives were tested for their ability to activate or inhibit specific receptors at concentrations ranging from 2.5 to 25 μM. Notably, no significant cytotoxic effects were observed across the tested concentrations.
- In Vivo Studies : Animal models indicated that certain compounds exhibited hypoglycemic effects during oral glucose tolerance tests (OGTT), highlighting their potential therapeutic applications in metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
